HepG2 Cytotoxicity Profile at 33 µM vs. Untreated Controls and Cross-Study Comparators
CAS 476616-28-1 was tested in a HepG2 cytotoxicity assay as a counter-screen accompanying the RMI-FANCM (MM2) inhibitor screen . At a single concentration of 33 µM, the compound produced raw plate-reader signal values ranging from 55 to 158 across 20 replicate measurements, with a median value of approximately 62 and a mean of approximately 72 . While the assay does not report % inhibition or IC50 values, the signal distribution indicates a moderate effect on HepG2 cell viability under the tested conditions. For context, the established RMI-FANCM inhibitor PIP-199 (IC50 = 36 µM in the RMI-FANCM FP assay) also exhibits cytotoxicity in cancer cell lines, but direct comparative cytotoxicity data between CAS 476616-28-1 and PIP-199 in the same assay format are not publicly available . The value of this data lies in establishing that CAS 476616-28-1 is not overtly cytotoxic at 33 µM in HepG2 cells within the timeframe of the screening protocol, distinguishing it from pan-assay interference compounds (PAINS) that may produce false-positive signals in the primary RMI-FANCM screen due to non-specific cytotoxicity .
| Evidence Dimension | HepG2 cell viability at 33 µM |
|---|---|
| Target Compound Data | Raw signal values: median ≈ 62, mean ≈ 72 (range 55–158) across n = 20 replicates at 33 µM in HepG2 Cytotoxicity Assay |
| Comparator Or Baseline | PIP-199 (known RMI-FANCM inhibitor): IC50 = 36 µM in RMI-FANCM FP assay; no matched HepG2 cytotoxicity data available for direct comparison |
| Quantified Difference | Cannot be calculated; single-concentration screen data with no matched comparator in the same assay format |
| Conditions | HepG2 Cytotoxicity Assay; Measured in Cell-Based System Using Plate Reader; 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16; Source: 11908 |
Why This Matters
This data provides a baseline cytotoxicity flag at the screening concentration, helping procurement decisions where compounds are intended for follow-up in HepG2 or liver-cell-based assays requiring viability-compatible concentrations.
